An In-depth Technical Guide to m-PEG48-Br: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to m-PEG48-Br: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG48-Br, or α-methoxy-ω-bromo-poly(ethylene glycol) with 48 repeating ethylene (B1197577) glycol units, is a heterobifunctional polymer widely utilized in the fields of bioconjugation, drug delivery, and nanotechnology. Its structure combines the advantageous properties of polyethylene (B3416737) glycol (PEG) — such as hydrophilicity, biocompatibility, and reduced immunogenicity — with a reactive terminal bromide group. This bromide serves as a versatile chemical handle for the covalent attachment of various molecules, making m-PEG48-Br a critical component in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, characterization, and applications of m-PEG48-Br.
Chemical Structure and Properties
The fundamental structure of m-PEG48-Br consists of a methoxy-capped polyethylene glycol chain with a bromine atom at the other terminus. The PEG backbone imparts water solubility and can help to improve the pharmacokinetic properties of conjugated molecules by increasing their hydrodynamic radius and shielding them from enzymatic degradation and renal clearance.[1][2][3] The terminal bromide is a good leaving group, making it susceptible to nucleophilic substitution reactions, which is the primary mode of its use in conjugation chemistry.[4]
Physicochemical Properties
Quantitative data for m-PEG48-Br and related m-PEG-Br compounds are summarized in the table below. It is important to note that while specific data for the 48-unit variant may not always be published, the properties of m-PEG-Br compounds are generally consistent across different chain lengths, with variations primarily in molecular weight and related physical characteristics.
| Property | Typical Value/Information |
| Molecular Formula | C97H195BrO48 |
| Average Molecular Weight | Approximately 2200 g/mol |
| Polydispersity Index (PDI) | Typically between 1.02 and 1.05 for well-controlled polymerizations, indicating a narrow molecular weight distribution.[5] |
| Solubility | Soluble in water, aqueous buffers, and most polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). Sparingly soluble in alcohols and insoluble in diethyl ether. |
| Appearance | White to off-white solid or waxy substance, depending on the specific molecular weight and purity. |
| Storage Conditions | Recommended to be stored at low temperatures (e.g., -20°C) under a dry, inert atmosphere to prevent degradation. |
Experimental Protocols
Synthesis of m-PEG48-Br
A general method for the synthesis of m-PEG-Br derivatives involves the bromination of the corresponding methoxy-poly(ethylene glycol) (m-PEG-OH). A representative protocol is as follows:
Materials:
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m-PEG48-OH
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Triphenylphosphine (B44618) (PPh3)
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Carbon tetrabromide (CBr4) or N-Bromosuccinimide (NBS)
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Anhydrous dichloromethane (DCM)
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Diethyl ether
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Argon or Nitrogen gas
Procedure:
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In a round-bottom flask dried under vacuum, dissolve m-PEG48-OH and triphenylphosphine (1.5 equivalents) in anhydrous DCM under an inert atmosphere (argon or nitrogen).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of carbon tetrabromide (1.5 equivalents) in anhydrous DCM to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding the concentrated solution dropwise to a large volume of cold diethyl ether with vigorous stirring.
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Collect the precipitated product by filtration and wash with cold diethyl ether.
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Dry the final product, m-PEG48-Br, under vacuum.
Characterization of m-PEG48-Br
The purity, molecular weight, and structural integrity of m-PEG48-Br are typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the chemical structure and the presence of the terminal methoxy (B1213986) and bromo groups.
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Sample Preparation: Dissolve a small amount of the purified m-PEG48-Br in a deuterated solvent such as chloroform-d (B32938) (CDCl3) or deuterium (B1214612) oxide (D2O).
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Data Acquisition: Record the 1H NMR spectrum.
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Expected Signals:
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A singlet around 3.38 ppm corresponding to the protons of the terminal methoxy (CH3O-) group.
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A large, broad signal between 3.5 and 3.8 ppm corresponding to the repeating ethylene glycol (-OCH2CH2O-) protons.
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A triplet around 3.45 ppm which can be attributed to the methylene (B1212753) protons adjacent to the bromine atom (-CH2-Br).
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The integration of these peaks can be used to confirm the degree of polymerization and the successful bromination of the terminus.
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2. Gel Permeation Chromatography (GPC)
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Objective: To determine the average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI).
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Mobile Phase: A suitable solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF) or a buffered aqueous solution.
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Columns: A set of GPC columns with appropriate pore sizes to resolve the polymer.
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Calibration: The system is calibrated using narrow molecular weight standards (e.g., polystyrene or PEG standards).
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Data Analysis: The elution profile of the m-PEG48-Br sample is compared to the calibration curve to determine its molecular weight distribution. A PDI value close to 1.0 indicates a highly monodisperse sample.
Applications in Drug Development
m-PEG48-Br is a key building block in the development of sophisticated drug delivery systems and targeted therapies.
PROTACs
In the field of targeted protein degradation, m-PEG48-Br serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them. The linker's length and composition are critical for the formation of a stable ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG component of the linker enhances the solubility and cell permeability of the PROTAC molecule.
Below is a diagram illustrating the general workflow for the synthesis of a PROTAC utilizing a PEG linker like m-PEG48-Br.
Caption: General workflow for the synthesis of a PROTAC using m-PEG48-Br.
Antibody-Drug Conjugates (ADCs)
m-PEG48-Br can also be employed in the construction of ADCs. In this context, the PEG linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. The PEG linker can help to improve the solubility and stability of the ADC and can influence its pharmacokinetic profile. The use of a PEG linker can also help to create a more homogeneous ADC product.
The mechanism of action for a PROTAC is a key signaling pathway in targeted protein degradation. The following diagram illustrates this process.
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.
Conclusion
m-PEG48-Br is a valuable and versatile tool for researchers and drug development professionals. Its well-defined structure, favorable physicochemical properties, and reactive bromide handle make it an ideal component for the construction of advanced drug delivery systems and targeted therapeutics. The experimental protocols for its synthesis and characterization are well-established, and its applications in cutting-edge areas such as PROTACs and ADCs continue to expand. A thorough understanding of the properties and handling of m-PEG48-Br is essential for its successful implementation in the development of next-generation medicines.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. purepeg.com [purepeg.com]
- 3. Application of PEG Linker | AxisPharm [axispharm.com]
- 4. mPEG-Br, methoxy PEG bromide - Biopharma PEG [biochempeg.com]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
